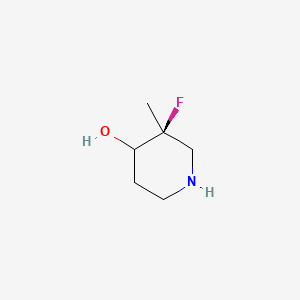
(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a piperidine ring substituted with a fluorine atom and a hydroxyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of asymmetric hydrogenation or enzymatic resolution to achieve the specific (3S,4R) configuration. The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts such as rhodium or ruthenium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized for high yield and enantiomeric purity, often employing continuous flow reactors and advanced purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent in solvents like dichloromethane.
Reduction: LiAlH4 in ether or THF (tetrahydrofuran).
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents
Major Products Formed
Oxidation: Formation of 3-fluoro-3-methyl-piperidin-4-one.
Reduction: Formation of 3-fluoro-3-methyl-piperidin-4-amine.
Substitution: Various substituted piperidines depending on the nucleophile used
Scientific Research Applications
(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-fluoro-1-methylpiperidin-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
(3S,4R)-3-fluoro-1-methyl-piperidin-4-amine dihydrochloride: A salt form with similar chemical properties .
Uniqueness
(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of both a fluorine atom and a hydroxyl group makes it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
(3S)-3-fluoro-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H12FNO/c1-6(7)4-8-3-2-5(6)9/h5,8-9H,2-4H2,1H3/t5?,6-/m0/s1 |
InChI Key |
LAHZTLAEFVDQON-GDVGLLTNSA-N |
Isomeric SMILES |
C[C@@]1(CNCCC1O)F |
Canonical SMILES |
CC1(CNCCC1O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


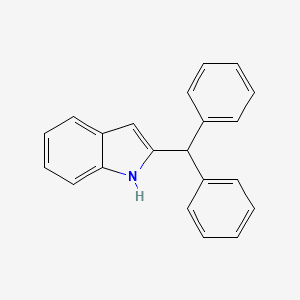
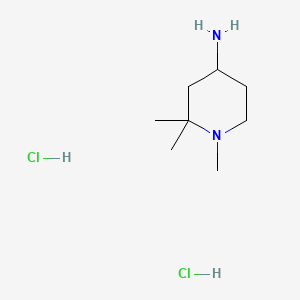
![(Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene](/img/structure/B14780833.png)
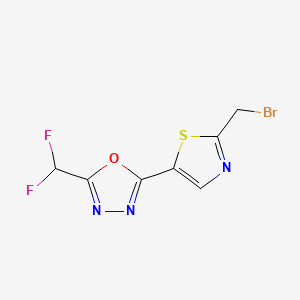
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14780858.png)
![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methoxy-phenoxy]acetic acid](/img/structure/B14780859.png)
![(2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14780860.png)
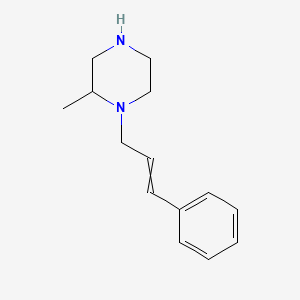
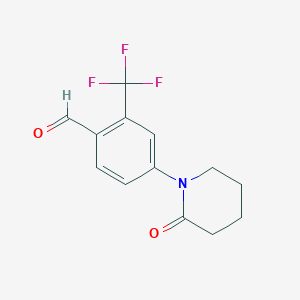
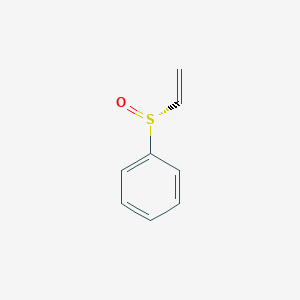
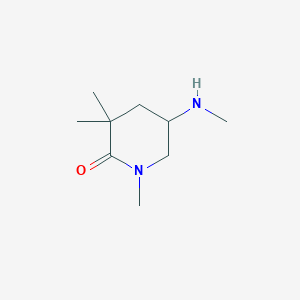

![1-[(2E)-but-2-en-2-yl]-4-chloro-2-methanesulfonylbenzene](/img/structure/B14780895.png)
![Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid](/img/structure/B14780905.png)
